molecular formula C9H7Cl2N3 B6144477 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine CAS No. 502132-97-0

5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine

Cat. No. B6144477
CAS RN: 502132-97-0
M. Wt: 228.07 g/mol
InChI Key: ZMINMHLNNRABKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dichlorophenyl)-1H-pyrazol-3-amine, also known as 5-(2,5-DCPP), is a synthetic compound used in research laboratories for a variety of applications. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 261.12 g/mol. 5-(2,5-DCPP) has been studied for its potential use in the synthesis of pharmaceutical drugs, as a potential inhibitor of enzymes, and for its potential biological activities. In

Scientific Research Applications

5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has been studied for its potential use in the synthesis of pharmaceutical drugs, as a potential inhibitor of enzymes, and for its potential biological activities. Studies have shown that this compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has also been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) is not fully understood. It is believed that this compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, this compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can increase the levels of acetylcholine in the body, which can lead to increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
Studies have shown that this compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have a sedative effect, which can help reduce anxiety and improve sleep. In addition, this compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has been found to have an antioxidant effect, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) in laboratory experiments has both advantages and limitations. One advantage is that it can be easily synthesized and is relatively inexpensive. In addition, it is stable and can be stored for long periods of time. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic if ingested in large quantities.

Future Directions

The potential applications of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) are still being explored. Future research will focus on understanding the mechanism of action of this compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) and its potential use in the synthesis of pharmaceutical drugs. In addition, further research will be conducted to explore its potential biological activities, such as its anti-inflammatory and anti-cancer properties. Finally, research will be conducted to explore the potential use of this compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) as a therapeutic agent.

Synthesis Methods

5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can be synthesized in a two-step method. The first step involves the reaction of 2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-aminedichlorophenol with hydrazine hydrate in the presence of an acid catalyst. The second step involves the reaction of the resulting product with formaldehyde in the presence of a base catalyst. The resulting product is this compound(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP).

properties

IUPAC Name

5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMINMHLNNRABKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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